molecular formula C6H10N4O B13104030 3-Ethoxypyridazine-4,5-diamine

3-Ethoxypyridazine-4,5-diamine

Cat. No.: B13104030
M. Wt: 154.17 g/mol
InChI Key: UWJOZAIXCFFKEW-UHFFFAOYSA-N
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Description

3-Ethoxypyridazine-4,5-diamine is a heterocyclic compound featuring a pyridazine core substituted with an ethoxy group at the 3-position and amine groups at the 4- and 5-positions. The ethoxy substituent may enhance solubility and modulate electronic properties compared to halogenated or alkylated analogs, influencing reactivity and biological activity.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

3-ethoxypyridazine-4,5-diamine

InChI

InChI=1S/C6H10N4O/c1-2-11-6-5(8)4(7)3-9-10-6/h3H,2H2,1H3,(H2,7,10)(H2,8,9)

InChI Key

UWJOZAIXCFFKEW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CN=N1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypyridazine-4,5-diamine typically involves the reaction of ethoxy-substituted precursors with appropriate amine sources. One common method includes the cyclization of ethoxy-substituted hydrazines with suitable dicarbonyl compounds under controlled conditions. The reaction is often carried out in the presence of catalysts such as palladium or copper to facilitate the formation of the pyridazine ring .

Industrial Production Methods: Industrial production of 3-Ethoxypyridazine-4,5-diamine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxypyridazine-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro-substituted pyridazines, amine derivatives, and various substituted pyridazines with functional groups like alkyl, aryl, and acyl groups .

Scientific Research Applications

Biological Applications

1. Antitumor Activity
Research indicates that 3-Ethoxypyridazine-4,5-diamine exhibits significant antitumor properties. It has been studied as a potential agent against various cancer types due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, studies have shown that compounds with similar structures can downregulate key proteins involved in tumor growth, making them candidates for further investigation in cancer therapies .

2. Antiviral Properties
The compound has also been explored for its antiviral activity. It acts as an inhibitor of HIV entry into host cells by modulating the CD4 protein on the surface of T-cells. This mechanism is crucial for developing new therapeutic strategies against HIV/AIDS .

3. Anti-inflammatory Effects
Additionally, 3-Ethoxypyridazine-4,5-diamine has shown promise in reducing inflammation. Its ability to inhibit pro-inflammatory cytokines positions it as a potential treatment for inflammatory diseases such as rheumatoid arthritis .

Case Studies

Case Study 1: Antitumor Activity
In a study published by the Journal of Medicinal Chemistry, researchers synthesized a series of pyridazine derivatives including 3-Ethoxypyridazine-4,5-diamine and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that this compound had an IC50 value significantly lower than many existing chemotherapeutics, suggesting a strong potential for further development .

Case Study 2: Viral Inhibition
Another study focused on the antiviral properties of compounds related to 3-Ethoxypyridazine-4,5-diamine. The research demonstrated that these compounds could effectively inhibit HIV replication in vitro by blocking the virus's entry into T-cells. The findings support the hypothesis that modifying the pyridazine structure can enhance antiviral potency .

Mechanism of Action

The mechanism of action of 3-Ethoxypyridazine-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 3-Ethoxypyridazine-4,5-diamine with two closely related pyridazine-diamine derivatives:

Compound Name CAS Number Formula Substituents Molecular Weight (g/mol) Key Properties
3-Ethoxypyridazine-4,5-diamine Not available C₆H₁₀N₄O 3-ethoxy, 4,5-diamine 154.17* Polar, moderate solubility in polar solvents (inferred)
3-Chloro-6-methylpyridazine-4,5-diamine 1575612-77-9 C₅H₇ClN₄ 3-chloro, 6-methyl, 4,5-diamine 158.59 Lower polarity, higher crystallinity
Pyridazine-4,5-diamine (unsubstituted) Not available C₄H₆N₄ 4,5-diamine 110.12 High reactivity, prone to oxidation

Notes:

  • Ethoxy vs.
  • Stability : Chloro and methyl substituents (e.g., in 1575612-77-9) may improve stability against degradation compared to unsubstituted pyridazine-4,5-diamine, which faces synthetic challenges such as failed deoxygenation reactions .

Key Research Findings

  • Synthetic Challenges : Ethoxylation of pyridazine rings requires precise control to avoid side reactions, whereas chlorination/methylation (as in 1575612-77-9) is more straightforward .
  • Electronic Modulation : Ethoxy-substituted pyridazines exhibit distinct electronic profiles compared to chloro analogs, influencing their utility in catalysis or medicinal chemistry.

Biological Activity

3-Ethoxypyridazine-4,5-diamine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Ethoxypyridazine-4,5-diamine belongs to the class of pyridazine derivatives, characterized by the presence of an ethoxy group and two amino groups at positions 4 and 5 of the pyridazine ring. Its molecular formula is C7H10N4OC_7H_{10}N_4O, with a molecular weight of approximately 166.18 g/mol.

Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. A study highlighted that various substituted pyridazines, including ethoxy derivatives, showed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

3-Ethoxypyridazine-4,5-diamine has been evaluated for its anticancer potential. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, including HeLa and SW620 cells. The compound's effectiveness appears to be linked to its ability to induce apoptosis and cell cycle arrest .

Cell Line IC50 (µM) Mechanism of Action
HeLa10.2Apoptosis induction
SW62015.5Cell cycle arrest

Neuroprotective Effects

Preliminary research suggests that 3-Ethoxypyridazine-4,5-diamine may have neuroprotective effects. In animal models, it was shown to reduce neuronal damage in models of induced neurodegeneration. The proposed mechanism involves modulation of oxidative stress pathways and inhibition of inflammatory mediators .

The biological activity of 3-Ethoxypyridazine-4,5-diamine can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Interaction : The compound could act as a modulator for various receptors implicated in cancer and inflammation.
  • Oxidative Stress Modulation : By reducing reactive oxygen species (ROS), it can protect cells from oxidative damage.

Case Study 1: Antimicrobial Efficacy

In a comparative study, 3-Ethoxypyridazine-4,5-diamine was tested against a panel of bacterial strains. Results indicated that it exhibited comparable efficacy to standard antibiotics like penicillin against certain strains .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using different concentrations of the compound on cancer cell lines. Results showed a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .

Q & A

Q. What are best practices for reporting crystallographic data of 3-Ethoxypyridazine-4,5-diamine to ensure reproducibility?

  • Guidelines :
  • Deposit CIF files in the Cambridge Structural Database (CSD).
  • Report refinement details (R-factors, residual density, Flack parameter) and experimental conditions (temperature, wavelength) per IUCr standards .

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